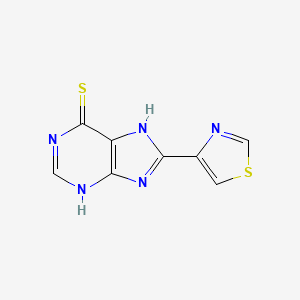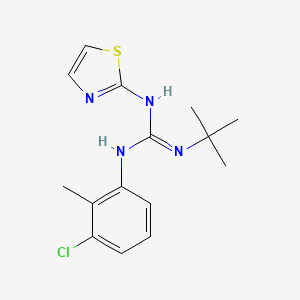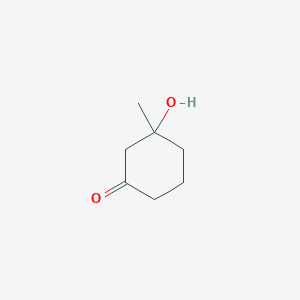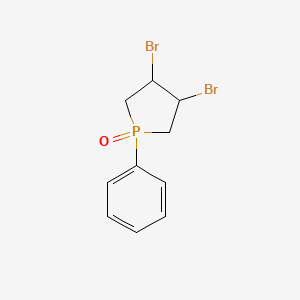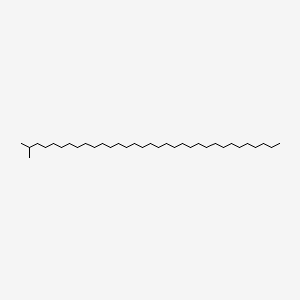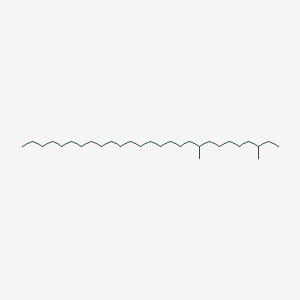
3,9-Dimethylheptacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dimethylheptacosane is a hydrocarbon with the molecular formula C29H60 It is a branched alkane, specifically a dimethyl-branched heptacosane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethylheptacosane can be achieved using 3-methyl thiophene as the building block. The process involves acylation with heptadecanoyl chloride and 4-methylhexanoyl chloride, followed by reduction steps. The final product is obtained through hydrogenation in the presence of a Raney Nickel catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar chemical reactions and catalysts as in laboratory synthesis. The process would likely be optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dimethylheptacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3,9-Dimethylheptacosane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of branched alkanes.
Biology: Investigated for its role in insect communication, particularly in pheromone signaling.
Industry: Utilized in the synthesis of specialized lubricants and coatings
Mécanisme D'action
The mechanism of action of 3,9-dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the sensory receptors of insects, influencing behaviors such as mating and aggregation. The molecular targets include olfactory receptors and other sensory pathways involved in pheromone detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,13-Dimethylheptacosane
- 3,12-Dimethylheptacosane
- 5,17-Dimethylheptacosane
Uniqueness
3,9-Dimethylheptacosane is unique due to its specific branching pattern, which influences its physical properties and biological activity. Compared to other dimethylheptacosanes, it has distinct interactions with biological receptors and different chemical reactivity .
Propriétés
Numéro CAS |
73189-56-7 |
|---|---|
Formule moléculaire |
C29H60 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
3,9-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-29(4)27-24-21-23-25-28(3)6-2/h28-29H,5-27H2,1-4H3 |
Clé InChI |
PKXCPNFABDDIQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


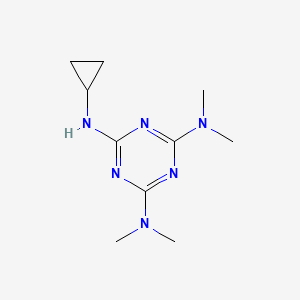


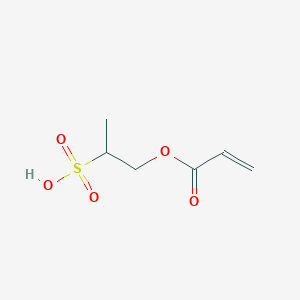
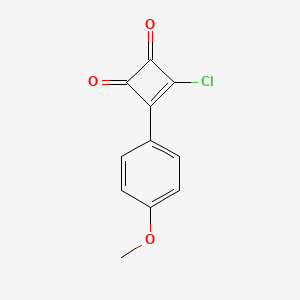

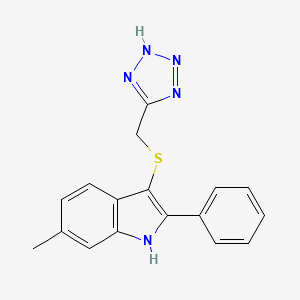
![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
